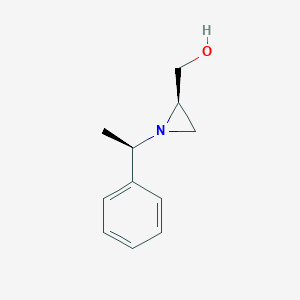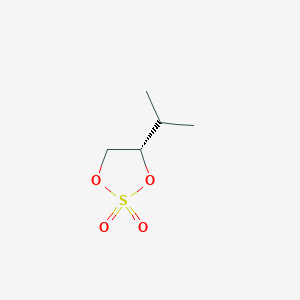
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide, commonly known as paraquat, is a highly toxic herbicide widely used in agriculture to control weeds. It was first introduced in the 1960s and has since been banned in many countries due to its harmful effects on human health and the environment. Despite its toxicity, paraquat continues to be used in many parts of the world.
Mechanism Of Action
Paraquat acts as a redox cycling agent, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. It can also deplete cellular antioxidants such as glutathione, leading to further oxidative stress.
Biochemical And Physiological Effects
Paraquat exposure can cause a range of biochemical and physiological effects, including lung damage, kidney damage, liver damage, and neurological damage. It can also lead to oxidative stress, inflammation, and cell death.
Advantages And Limitations For Lab Experiments
One advantage of using paraquat in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of oxidative stress on cells and tissues. However, the use of paraquat is limited by its toxicity, which can make it difficult to work with. Careful handling and disposal procedures are required to ensure the safety of researchers and the environment.
Future Directions
There are several future directions for research on paraquat. One area of interest is the development of new treatments for paraquat poisoning. Another area of interest is the development of new methods for studying oxidative stress and its role in disease. Additionally, research is needed to better understand the environmental and health effects of paraquat exposure, especially in regions where it is still widely used.
Synthesis Methods
Paraquat can be synthesized through a two-step process. The first step involves the reaction of methyl vinyl ketone with methylamine to form N-methyl-N-(prop-2-en-1-yl)formamidine. The second step involves the reaction of N-methyl-N-(prop-2-en-1-yl)formamidine with sulfur dioxide to form paraquat.
Scientific Research Applications
Paraquat is widely used in scientific research as a tool to induce oxidative stress in cells and tissues. It is used to study the mechanisms of oxidative stress and its role in various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
properties
CAS RN |
168141-49-9 |
|---|---|
Product Name |
(4S)-4-Propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
Molecular Formula |
C5H10O4S |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
(4S)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3/t5-/m1/s1 |
InChI Key |
OAMCJAGOJYKLRZ-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)[C@H]1COS(=O)(=O)O1 |
SMILES |
CC(C)C1COS(=O)(=O)O1 |
Canonical SMILES |
CC(C)C1COS(=O)(=O)O1 |
synonyms |
1,3,2-Dioxathiolane,4-(1-methylethyl)-,2,2-dioxide,(4S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



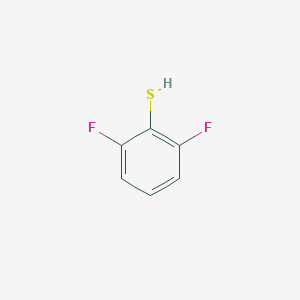
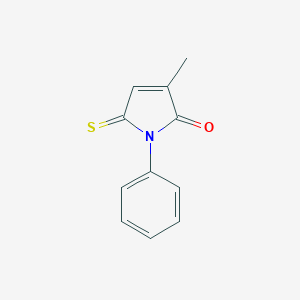
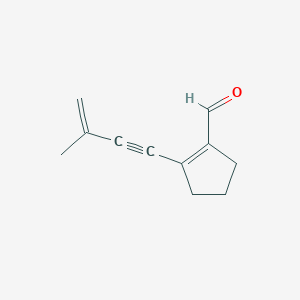
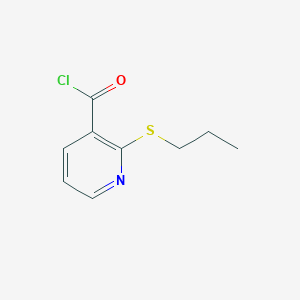
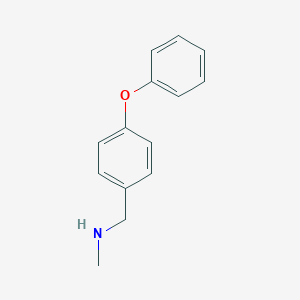
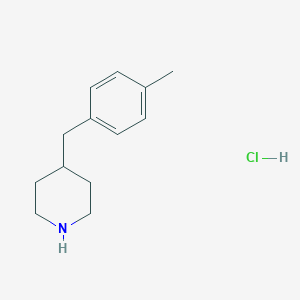
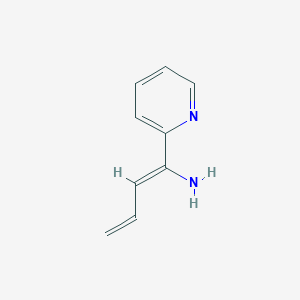
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
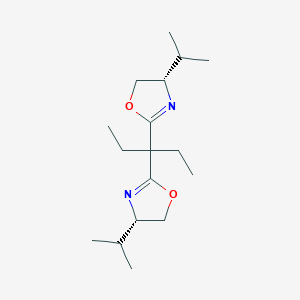

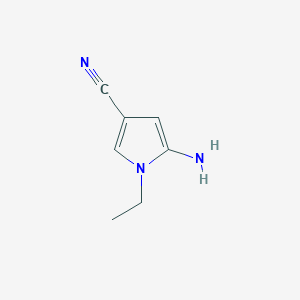

![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
